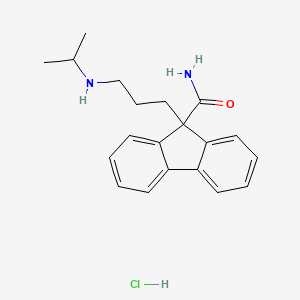
Indecainide hydrochloride
Descripción general
Descripción
Indecainide hydrochloride is a cardiac depressant.
Actividad Biológica
Indecainide hydrochloride is a Class I antiarrhythmic agent primarily used for the management of life-threatening dysrhythmias, particularly sustained ventricular tachycardia. Its biological activity is characterized by its effects on sodium channels in cardiac tissues and its local anesthetic properties. This article delves into the mechanisms, pharmacodynamics, and research findings related to this compound, supported by data tables and relevant studies.
This compound functions primarily as a sodium channel blocker. It stabilizes the neuronal cell membrane and inhibits the rapid influx of sodium ions during depolarization, which is crucial for the propagation of action potentials in cardiac tissues. The drug's electrophysiological effects are consistent with those of Class IC antiarrhythmics, which include:
- Decreased conduction velocity : Indecainide reduces the maximal rate of rise of phase 0 (Vmax) in Purkinje fibers and papillary muscle.
- Prolonged effective refractory period : It increases the time required for cardiac tissues to recover from depolarization.
- Minimal effects on automaticity : Indecainide has little impact on automaticity under normal or depolarized membrane potentials .
Pharmacodynamics
The pharmacodynamic profile of this compound includes:
- Absorption : Nearly complete following oral administration.
- Distribution : Specific volume of distribution data is not available.
- Protein binding : Not quantified.
- Metabolism and elimination : Information on metabolism and clearance is limited, but it is known to be a substrate for certain CYP450 enzymes .
Table 1: Summary of Pharmacodynamic Properties
| Property | Value |
|---|---|
| Absorption | Nearly complete orally |
| Vmax (Purkinje fibers) | Decreased |
| Effective Refractory Period | Prolonged |
| Automaticity Effects | Minimal |
Electrophysiological Studies
A study conducted on isolated canine myocardial preparations demonstrated that indecainide significantly affects cardiac action potentials. Key findings include:
- At concentrations of M and M, indecainide decreased Vmax and conduction velocity in Purkinje fibers while prolonging the effective refractory period.
- The recovery from sodium channel block was slow, with half-completion times around 52 seconds in Purkinje fibers .
Case Studies
Research has indicated that indecainide can effectively manage ventricular tachycardia in clinical settings. A notable case involved a patient with recurrent ventricular tachycardia who responded positively to treatment with indecainide after other therapies failed. This highlights its potential as a second-line treatment option for refractory cases .
Adverse Effects
This compound is associated with several adverse effects, including but not limited to:
- Proarrhythmia: Risk of exacerbating existing arrhythmias.
- CNS effects: Dizziness and sedation due to its local anesthetic properties.
Table 2: Adverse Effects Profile
| Adverse Effect | Description |
|---|---|
| Proarrhythmia | Risk of new arrhythmias |
| CNS Effects | Dizziness, sedation |
Propiedades
Número CAS |
73681-12-6 |
|---|---|
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20;/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23);1H |
Clave InChI |
NXNSCUZKMVYAJQ-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N.Cl |
SMILES canónico |
CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
73681-12-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
74517-78-5 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide indecainide indecainide hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














